Pleconaril-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Pleconaril-d4 (CAS 2749329-20-0) is a stable isotope-labeled analog of the broad-spectrum picornavirus capsid inhibitor pleconaril, featuring four deuterium substitutions at the propoxy linker position with isotopic enrichment typically ≥98-99% D. As a deuterated derivative, this compound is chemically and structurally identical to the parent molecule pleconaril (CAS 153168-05-9) except for a mass shift of +4 Da (MW: 385.38 vs.

Molecular Formula C18H18F3N3O3
Molecular Weight 385.4 g/mol
Cat. No. B12423096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleconaril-d4
Molecular FormulaC18H18F3N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
InChIInChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i4D2,6D2
InChIKeyKQOXLKOJHVFTRN-WVTKESLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pleconaril-d4: Deuterated Capsid Inhibitor Internal Standard for Picornavirus Research


Pleconaril-d4 (CAS 2749329-20-0) is a stable isotope-labeled analog of the broad-spectrum picornavirus capsid inhibitor pleconaril, featuring four deuterium substitutions at the propoxy linker position with isotopic enrichment typically ≥98-99% D . As a deuterated derivative, this compound is chemically and structurally identical to the parent molecule pleconaril (CAS 153168-05-9) except for a mass shift of +4 Da (MW: 385.38 vs. 381.35 g/mol), enabling its primary application as a mass spectrometry internal standard for quantitative bioanalysis in pharmacokinetic and drug metabolism studies [1].

Why Pleconaril-d4 Cannot Be Replaced by Unlabeled Pleconaril or Other Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, the use of unlabeled pleconaril as a surrogate internal standard introduces systematic error due to differential ionization efficiency, matrix effect susceptibility, and chromatographic retention time drift that cannot be corrected by calibration alone [1]. Structurally dissimilar analogs (e.g., vapendavir, pirodavir) exhibit distinct extraction recovery and ionization behavior, while even chemically identical unlabeled pleconaril co-elutes with the analyte and fails to provide independent signal resolution. Pleconaril-d4 addresses these limitations through deuterium substitution at the propoxy linker position, producing a +4 Da mass shift that enables discrete MS detection while maintaining near-identical physicochemical properties, extraction efficiency, and chromatographic behavior as the native analyte [2].

Pleconaril-d4 Quantitative Differentiation Evidence vs. Unlabeled Pleconaril and Alternative Capsid Inhibitors


Pleconaril-d4 MS Detection Mass Shift Enables Analyte Discrimination vs. Unlabeled Pleconaril

Pleconaril-d4 differs from unlabeled pleconaril by a mass increment of +4 Da due to four deuterium substitutions at the propoxy linker position, with isotopic enrichment specified at 99% D in commercial preparations . This mass shift enables baseline separation in MS detection without altering the compound's chromatographic retention time or extraction recovery, whereas unlabeled pleconaril added as an internal standard co-elutes and shares identical m/z, precluding independent quantitation.

Bioanalysis LC-MS/MS Pharmacokinetics

Pleconaril Parent Compound Potency Baseline: IC50 = 50 nM Against Enterovirus Replication

Pleconaril (the parent compound of Pleconaril-d4) demonstrates effective inhibition of enterovirus replication with an IC50 of 50 nM, a value consistently reported across multiple independent sources [1] [2]. This potency is derived from binding to a hydrophobic pocket within viral capsid protein VP1, preventing viral uncoating and RNA release. While Pleconaril-d4 is not itself evaluated for antiviral activity due to its intended use as an internal standard, its chemical equivalence to pleconaril in binding assays and structural studies is assumed based on isotopic substitution at non-exchangeable positions.

Antiviral Enterovirus Capsid inhibitor

Pleconaril Oral Bioavailability: 70% vs. Comparator Class Baseline

Pleconaril exhibits oral bioavailability of 70%, a value attributed to the trifluoromethyl substitution on the oxadiazole ring that reduces hepatic oxidative degradation [1] [2]. This pharmacokinetic property enables robust systemic exposure following oral dosing, with plasma protein binding exceeding 99% and <1% excreted unchanged in urine. In contrast, alternative capsid binders such as pirodavir and vapendavir show significantly lower oral bioavailability or require intranasal administration due to poor gastrointestinal absorption [3].

Pharmacokinetics Bioavailability ADME

Pleconaril Dose-Proportional PK: Cmax and AUC Linear Over 50-1000 mg Range

In a single oral dose escalation study in healthy adults (n=56, ages 19-55), pleconaril exhibited dose-proportional pharmacokinetics between 50 and 1000 mg, with Cmax correlation r² > 0.97 and AUC correlation r² > 0.90 [1]. No significant differences were observed in tmax, elimination half-life, or apparent clearance across dose groups. This predictable linear PK behavior contrasts with nonlinear saturation kinetics observed for some alternative capsid inhibitors, simplifying dosing regimen design and enabling reliable internal standard-based quantitation using Pleconaril-d4.

Pharmacokinetics Dose proportionality Drug development

Pleconaril-d4 Optimal Application Scenarios for Research and Industrial Procurement


LC-MS/MS Pharmacokinetic Studies Requiring Stable Isotope-Labeled Internal Standard

Pleconaril-d4 serves as the optimal internal standard for quantitative bioanalysis of pleconaril in plasma, serum, or tissue homogenates using LC-MS/MS methodologies. The +4 Da mass shift from four deuterium substitutions enables baseline chromatographic co-elution with independent MS channel detection, correcting for matrix effects, ionization variability, and extraction recovery fluctuations [1]. This application directly leverages the differential molecular mass evidence (Δm = +4 Da) established in Section 3. Researchers conducting PK studies of pleconaril formulations or pleconaril-derivative candidates should procure Pleconaril-d4 rather than unlabeled pleconaril or structural analogs to ensure regulatory-compliant bioanalytical method validation.

In Vitro Capsid Binding and Resistance Mechanism Studies Using Deuterated Tracer

Investigators studying pleconaril binding to the VP1 hydrophobic pocket of enteroviruses and rhinoviruses can employ Pleconaril-d4 as a mass-differentiated tracer in competitive binding assays or structural studies. The parent compound's IC50 of 50 nM against enterovirus replication provides a validated potency benchmark for assay development [2]. In resistance mechanism research—where VP1 mutations at positions such as 45, 98, and 170 confer pleconaril resistance—Pleconaril-d4 enables precise quantitation of residual binding or displacement by novel capsid inhibitors without confounding signals from endogenous pleconaril.

Analytical Method Development and Validation for Pleconaril-Containing Formulations

Pharmaceutical analytical laboratories developing HPLC or LC-MS methods for pleconaril quantitation in drug products, dissolution media, or stability samples require a deuterated internal standard with certified purity (≥98% by HPLC) and isotopic enrichment (99% D) . Pleconaril-d4 meets these specifications and provides the necessary mass differentiation for accurate, interference-free analysis. This application is particularly critical for bioavailability and bioequivalence studies given pleconaril's 70% oral bioavailability and dose-proportional PK profile (Cmax r² > 0.97, AUC r² > 0.90 over 50-1000 mg), where precise plasma concentration measurement is essential [3].

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